1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1266694-48-7
VCID: VC7731706
InChI: InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
SMILES: C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl
Molecular Formula: C13H21Cl3N2
Molecular Weight: 311.68

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

CAS No.: 1266694-48-7

Cat. No.: VC7731706

Molecular Formula: C13H21Cl3N2

Molecular Weight: 311.68

* For research use only. Not for human or veterinary use.

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride - 1266694-48-7

Specification

CAS No. 1266694-48-7
Molecular Formula C13H21Cl3N2
Molecular Weight 311.68
IUPAC Name 1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
Standard InChI Key YRHPWMUAECGTBW-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride (CAS: 52605-52-4) is a white to light yellow crystalline powder with the molecular formula C₁₃H₁₉Cl₃N₂ and a molecular weight of 309.66 g/mol . Its IUPAC name reflects the substitution pattern: one nitrogen atom of the piperazine ring is bonded to a 3-(3-chlorophenyl)propyl group, while both nitrogen centers are protonated as dihydrochloride salts.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point198–203°C (lit.)
Boiling Point147°C at 101,325 Pa
Vapor Pressure0 Pa at 25°C
SolubilityDMSO (slight, heated), Methanol (slight, heated)
Water Solubility3.9 g/L at 28°C
LogP (Partition Coefficient)0.301 at 28°C

The compound’s infrared (IR) spectrum shows characteristic N–H stretches at 3200–2800 cm⁻¹ and C–Cl vibrations at 750 cm⁻¹, while its ¹H-NMR spectrum in deuterated methanol resolves aromatic protons at δ 7.78–7.76 ppm and aliphatic chain resonances at δ 3.60–2.40 ppm . Mass spectrometry confirms the molecular ion peak at m/z 388 (M⁺) for the free base .

Synthetic Methodologies

The synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride involves multistep reactions optimized for yield and purity. Two principal routes are documented:

Conventional Alkylation Protocol

  • Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride:
    Bis-(2-chloroethylamine) hydrochloride reacts with 3-chloroaniline in xylene under reflux (140–145°C) using p-toluenesulfonic acid (PTSA) as a catalyst. The product crystallizes upon cooling, yielding 84.6% .

  • Propylation Step:
    The intermediate is alkylated with 1-bromo-3-chloropropane in a water-acetone system. Sodium hydroxide facilitates deprotonation, enabling nucleophilic substitution at the piperazine nitrogen. The oily product is isolated in 72.6% yield .

  • Salt Formation:
    Treatment with isopropyl alcohol (IPA) saturated with HCl precipitates the dihydrochloride salt, achieving >97% purity after recrystallization .

Green Chemistry Approach

A solvent-free method employs sulphamic acid as a recyclable catalyst. Heating 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane at 65–75°C for 14 hours achieves 89% yield. The catalyst is recovered via filtration and reused for four cycles without efficiency loss .

Table 2: Comparative Synthesis Metrics

ParameterConventional MethodGreen Method
Reaction Time20 hours14 hours
Yield72.6%89%
CatalystPTSASulphamic Acid
Environmental ImpactHigh (toxic solvents)Low (solvent-free)

Stability and Degradation

The compound demonstrates hygroscopicity, requiring storage at 2–8°C under anhydrous conditions . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, with hydrolysis at the C–N bond as the primary degradation pathway .

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is listed in the USP/EP/BP monographs as a certified reference material for pharmaceutical quality control . Annual global production is estimated at 10–15 metric tons, primarily supplied by Indian and Chinese manufacturers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator